Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-(2-chloroethoxy) group and a 5-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- typically involves the formylation of a substituted benzene ring. One common method is the reaction of 2-(2-chloroethoxy)-5-methoxybenzene with a formylating agent such as dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3). This reaction introduces the formyl group into the benzene ring, resulting in the formation of the desired benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-chloroethoxy)-5-methoxybenzoic acid.
Reduction: 2-(2-chloroethoxy)-5-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2-methoxyethoxy)-5-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the chloroethoxy and methoxy groups can affect its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 2-chloro-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.
p-(2-Chloroethoxy)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
Benzaldehyde, 2-(2-chloroethoxy)-5-methoxy- is unique due to the presence of both the chloroethoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other benzaldehyde derivatives.
Eigenschaften
CAS-Nummer |
110837-50-8 |
---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
GJYXTWHAKVEJBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCCCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.